molecular formula C10H13NO3 B13071404 5-Cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid

5-Cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13071404
M. Wt: 195.21 g/mol
InChI Key: RUIUJPITJMNEBC-UHFFFAOYSA-N
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Description

5-Cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It has gained significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then subjected to cyclization with acetic anhydride to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-5-methylisoxazole-4-carboxylic acid
  • 2,5-Disubstituted oxazole-4-carboxylic acid derivatives
  • Macrooxazoles A–D

Uniqueness

5-Cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its cyclopentyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6-8(10(12)13)9(14-11-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13)

InChI Key

RUIUJPITJMNEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2CCCC2

Origin of Product

United States

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